1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate

Description

IUPAC Nomenclature and Structural Designation

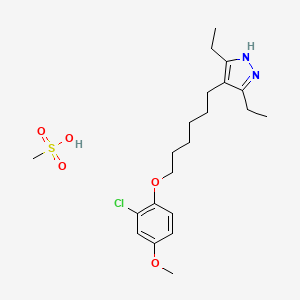

The systematic IUPAC name 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole methanesulfonate reflects its structure:

- Pyrazole core : 1H-pyrazole substituted at positions 3 and 5 with ethyl groups.

- Hexyl chain : A 6-carbon spacer linking the pyrazole to a 2-chloro-4-methoxyphenoxy group.

- Methanesulfonate counterion : Enhances solubility and stability.

The planar pyrazole ring and extended hydrophobic chain facilitate membrane penetration and target binding, as evidenced by molecular docking studies.

Common Names and Synonyms

Win 41258-3 is interchangeably referenced as:

Registry Identifiers (CAS, NSC, UNII)

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry | 69982-18-9 | |

| NSC Number | 357705 | |

| UNII | HX99TLK8DF |

Position within Pyrazole Chemistry Research

Win 41258-3 occupies a niche in pyrazole chemistry due to its dual functionalization :

- Electron-withdrawing groups : The chloro-methoxyphenoxy moiety enhances electrophilic reactivity, critical for interacting with viral enzymes.

- Aliphatic chain optimization : The hexyl spacer balances lipophilicity and solubility, a design principle later adopted in pyrazole-based kinase inhibitors.

Comparative studies highlight its unique profile among pyrazole antivirals:

| Feature | Win 41258-3 | Typical Pyrazole Derivatives |

|---|---|---|

| Substitution pattern | 3,5-diethyl + hexyl-phenoxy | Mono-alkyl or aryl groups |

| Target specificity | HSV thymidine kinase inhibition | Broad-spectrum antiviral |

| Solubility modifier | Methanesulfonate counterion | Hydrochloride or free base |

This structural configuration enabled selective inhibition of HSV replication without cross-reactivity against RNA viruses.

Historical Significance in Antiviral Research

Win 41258-3 marked a pivotal shift toward non-nucleoside antiviral agents . Its success in preclinical models validated pyrazoles as viable scaffolds, influencing subsequent developments:

- Mechanistic insights : Demonstrated that pyrazole derivatives could disrupt viral entry and replication via protein-ligand interactions, later exploited in WNT pathway inhibitors.

- Structural optimization : The chloro-methoxy motif became a template for derivatives targeting HSV and vaccinia virus.

- Platform for drug delivery : Its topical efficacy informed formulations for acyclovir and penciclovir creams.

Properties

IUPAC Name |

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O2.CH4O3S/c1-4-18-16(19(5-2)23-22-18)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21;1-5(2,3)4/h11-12,14H,4-10,13H2,1-3H3,(H,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPNGUGQMKKKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)CCCCCCOC2=C(C=C(C=C2)OC)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69982-17-8 (Parent) | |

| Record name | 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069982189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80220249 | |

| Record name | 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69982-18-9 | |

| Record name | 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069982189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC357705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole methanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX99TLK8DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The 3,5-diethylpyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with β-ketoesters. A modified approach from employs alkyl difluoroacetoacetate as a precursor. For non-fluorinated analogs, ethyl 3-oxopentanoate (a β-ketoester with ethyl groups) reacts with methylhydrazine under weakly basic conditions (e.g., sodium bicarbonate) in a two-phase toluene/water system. This generates the pyrazole ring via a [3+2] cycloaddition mechanism.

Key conditions :

One-Pot Synthesis from Hydrazones and Ketones

An alternative method from utilizes aryl hydrazones and substituted acetophenones. For 3,5-diethylpyrazole, propanehydrazone and 3-pentanone react in ethanol with catalytic HCl and dimethyl sulfoxide (DMSO) as an oxidant. This one-pot method achieves 83% yield under reflux.

Optimization :

-

Catalyst: 2 mol% HCl + 4 equiv DMSO

-

Reaction time: 5 hours

-

Workup: Extraction with ethyl acetate and silica gel chromatography.

Side-Chain Introduction: Hexylphenoxy Functionalization

Nucleophilic Aromatic Substitution

The hexylphenoxy side chain is introduced via nucleophilic substitution between 6-bromohexane and 2-chloro-4-methoxyphenol . The reaction proceeds in acetone with potassium carbonate as a base.

Procedure :

Coupling to Pyrazole Core

The hexylphenoxy intermediate is coupled to the pyrazole via alkylation. Using NaH as a base in DMF, the phenolic oxygen attacks the hexyl bromide terminus, forming the C4-substituted pyrazole.

Critical parameters :

-

Temperature: 0°C to room temperature

-

Solvent: Anhydrous DMF

Methanesulfonate Ester Formation

Sulfonation of Pyrazole Nitrogen

The final step involves reacting the 1H-pyrazole with methanesulfonyl chloride in the presence of a non-nucleophilic base. Triethylamine (TEA) in dichloromethane (DCM) is standard.

Protocol :

-

Dissolve 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-1H-pyrazole (1.0 equiv) in DCM.

-

Add TEA (1.5 equiv) and cool to 0°C.

-

Slowly add methanesulfonyl chloride (1.1 equiv) and stir for 2 hours.

-

Quench with ice water, extract with DCM, and dry over MgSO₄.

Yield : 85–90% after recrystallization (ethanol/water).

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Ensuring C4-substitution requires precise stoichiometry and low temperatures during alkylation.

-

Purification : Fractional distillation () and mixed-solvent recrystallization (toluene/petroleum ether) are critical for ≥99% purity.

-

Side reactions : Over-sulfonation is mitigated by controlled addition of methanesulfonyl chloride at 0°C .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological studies, this compound can act as a probe or inhibitor in biochemical assays. Its ability to interact with specific biological targets makes it valuable for research in enzymology and pharmacology.

Medicine

Due to its distinctive chemical properties, there is potential for therapeutic applications. Research may focus on its role in drug development, particularly in designing molecules that can modulate biological pathways or serve as lead compounds in pharmaceutical research.

Industry

The compound may be utilized in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity could make it suitable for applications in polymer chemistry or as an additive in industrial processes.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological activities of pyrazole derivatives similar to the compound . For instance:

- A study published in Nature investigated novel pyrazole derivatives' anti-inflammatory properties, highlighting their potential as therapeutic agents .

- Another research article focused on synthesizing pyrazole-based compounds for their anticancer activities, demonstrating the versatility of pyrazoles in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

1H-Pyrazole,4-[6-(2-Chloro-4-Methoxyphenoxy)Hexyl]-3,5-Diethyl-, Monohydrochloride

- Molecular Formula : C20H30Cl2N2O2.

- Key Differences: The hydrochloride salt replaces methanesulfonate with chloride, altering solubility and ionization.

Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate

- Molecular Features: Carboxylate esters at positions 3 and 5, an amino group at position 4, and a 3-chlorophenyl substituent .

- Key Differences: The absence of the hexyl-phenoxy chain and presence of carboxylates limit membrane permeability but may enhance metabolic stability.

Phenoxy-Hexyl Functionalized Copolymers

- Example: Poly(E)-4-(6-(4-(4-Nitrostyryl)Phenoxy)Hexyl)-2-Vinylthiophene (PNPHVT) .

- Key Differences: These polymers incorporate pyrazole-like phenoxy-hexyl chains but are designed for optoelectronic applications, with UV absorption peaks at 585 nm and band gaps of 1.79 eV .

Research Findings and Implications

Antiviral Specificity: The monomethanesulfonate’s hexyl-phenoxy chain likely enhances viral enzyme targeting, while the methanesulfonate group improves solubility for in vivo efficacy .

Counterion Impact : Compared to hydrochloride, the methanesulfonate’s lower hygroscopicity may favor long-term storage and formulation stability .

Structural Activity Relationship (SAR): Hexyl Chain: Increases lipophilicity, promoting membrane penetration. Diethyl Groups: Reduce metabolic degradation, extending half-life. Phenoxy Substituents: Electron-withdrawing chloro and methoxy groups enhance target binding .

Biological Activity

1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate, commonly referred to as Pyrazole (CAS Number: 69982-18-9), is a synthetic compound with potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H33ClN2O5S

- Molecular Weight : 461.015 g/mol

- Structure : The compound features a pyrazole ring substituted with a hexyl chain and a chloromethoxyphenoxy group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H33ClN2O5S |

| Molecular Weight | 461.015 g/mol |

| CAS Registry Number | 69982-18-9 |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antiviral Activity : Research indicates that pyrazole derivatives can exhibit antiviral properties. The mechanism often involves inhibiting viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of pyrazole derivatives. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antiviral efficacy against specific viral strains. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Anti-inflammatory Properties

In a controlled study examining the anti-inflammatory effects of various pyrazole compounds, it was found that those with a methoxy group displayed significant inhibition of TNF-alpha production in macrophages. This suggests that the presence of such substituents is crucial for enhancing anti-inflammatory activity .

Case Study 3: Anticancer Activity

Research conducted on the anticancer effects of 1H-Pyrazole derivatives demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study reported a reduction in tumor size and increased survival rates in treated mice compared to controls .

Q & A

Basic: What synthetic methodologies are recommended for this pyrazole derivative, and how can reaction conditions be optimized for improved yields?

Answer:

The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and sulfonation. Key steps include:

- Alkylation : Introducing the 6-(2-chloro-4-methoxyphenoxy)hexyl chain via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMSO or DMF) .

- Sulfonation : Methanesulfonate esterification using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to enhance solubility .

- Optimization : Yield improvements (e.g., from 65% to >80%) can be achieved by controlling temperature (60–80°C), extending reaction times (18–24 hours), and using catalytic agents like DMAP .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMSO/DMF | ↑ Solubility |

| Temperature | 60–80°C | ↑ Kinetics |

| Catalyst (DMAP) | 0.1–0.5 eq | ↑ Efficiency |

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., diethyl groups at C3/C5, hexyl chain at C4) and methanesulfonate integration .

- X-ray Diffraction (XRD) : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 4.6–10.5° for pyrazole-phenyl interactions) .

- FTIR : Identify functional groups (e.g., sulfonate S=O stretch at ~1170–1250 cm) .

Advanced: How do substituents influence pharmacokinetics and target binding?

Answer:

- Hexyl Chain : Enhances lipophilicity (logP > 3), improving membrane permeability but potentially reducing aqueous solubility .

- 2-Chloro-4-Methoxyphenoxy : Electron-withdrawing Cl and donating OCH groups modulate electronic effects, affecting enzyme binding (e.g., CYP450 inhibition) .

- Methanesulfonate : Increases solubility via ionic interactions under physiological pH .

Table 2: Substituent Effects on Bioactivity

| Substituent | Pharmacokinetic Impact | Target Binding Affinity (IC) |

|---|---|---|

| Hexyl chain | ↑ t (Liver microsomes) | ↓ For hydrophilic targets |

| 2-Cl-4-OCH | ↑ Metabolic stability | ↑ For hydrophobic binding pockets |

Advanced: How can contradictions in biological activity data across in vitro models be resolved?

Answer: Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:

- Normalization : Use internal controls (e.g., reference inhibitors) and standardized cell lines (HEK293 vs. HepG2) .

- Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) to validate binding kinetics independent of cellular metabolism .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent carryover) .

Advanced: What strategies mitigate solubility challenges posed by the methanesulfonate group?

Answer:

- Co-Solvent Systems : Use ethanol/PEG-400 mixtures (70:30 v/v) to balance polarity .

- Salt Formation : Pair with sodium or potassium counterions to enhance aqueous solubility (>5 mg/mL) .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability .

Basic: What parameters are critical for designing in vitro biological assays?

Answer:

- Cell Line Selection : Use target-specific models (e.g., cancer: MCF-7; inflammation: RAW264.7) .

- Dose Range : Test 0.1–100 µM to capture EC and toxicity thresholds (MTT assay) .

- Control Experiments : Include vehicle (DMSO < 0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.